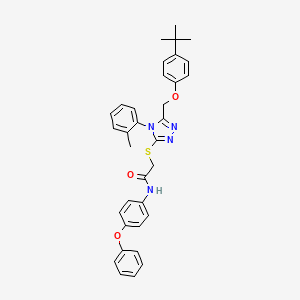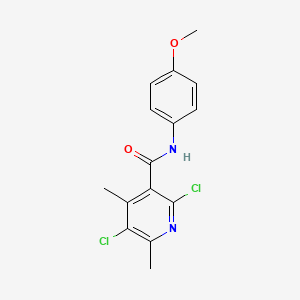
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a long name, but its structure reveals its significance. Let’s break it down:
- It contains a 1,2,4-triazole ring, which imparts unique properties.
- The tert-butyl and o-tolyl groups contribute to its steric and electronic effects.
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide: is a member of the acetamide class of compounds.
Preparation Methods
Synthetic Routes::
Triazole Synthesis: The 1,2,4-triazole ring can be synthesized via cyclization reactions, often involving hydrazine derivatives and carbonyl compounds.
Thioether Formation: The thioether linkage is typically formed by reacting a thiol with an electrophilic substrate.
Amide Formation: The amide bond is created through condensation of an amine and an acid chloride or anhydride.
Triazole Formation: High temperatures, often in the presence of a base.
Thioether Formation: Mild conditions, using a suitable thiol and electrophile.
Amide Formation: Typically carried out at room temperature with a coupling reagent (e.g., DCC or EDC).
- Large-scale synthesis involves optimization for yield, cost, and safety.
- Continuous flow processes are increasingly used for efficiency.
Chemical Reactions Analysis
Oxidation: The tert-butyl group is susceptible to oxidation, leading to the formation of tert-butyl hydroperoxide.
Reduction: Reduction of the triazole ring can yield the corresponding dihydrotriazole.
Substitution: The phenyl groups can undergo nucleophilic substitution reactions.
Triazole Synthesis: Hydrazine derivatives, aldehydes, and ketones.
Thioether Formation: Thiol compounds (e.g., thiophenol).
Amide Formation: Amine and acid chloride or anhydride.
- The compound itself is a significant product.
- By-products may include regioisomers or diastereomers.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Explored for its properties in materials and coatings.
Agrochemicals: Possible applications in crop protection.
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular signaling pathways.
Specifics: Requires further research.
Comparison with Similar Compounds
Unique Features: Its combination of triazole, thioether, and phenyl moieties sets it apart.
Similar Compounds: Other acetamides, triazoles, and thioethers.
: Example reference. : Another reference. : Yet another reference.
Properties
CAS No. |
539808-82-7 |
|---|---|
Molecular Formula |
C34H34N4O3S |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C34H34N4O3S/c1-24-10-8-9-13-30(24)38-31(22-40-27-18-14-25(15-19-27)34(2,3)4)36-37-33(38)42-23-32(39)35-26-16-20-29(21-17-26)41-28-11-6-5-7-12-28/h5-21H,22-23H2,1-4H3,(H,35,39) |
InChI Key |
KEVRIFSBXGYIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)COC5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11087710.png)
![methyl 4-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11087712.png)
![3-(2-Chloro-5-nitrophenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B11087717.png)
![N-(4-chlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087723.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-[(phenylcarbonyl)amino]-1,3-thiazinane-6-carboxamide](/img/structure/B11087728.png)
![6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11087750.png)
![4-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11087763.png)
![N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine](/img/structure/B11087767.png)


![4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B11087775.png)
![N-(2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethyl)benzenesulfonamide](/img/structure/B11087777.png)

![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11087785.png)
